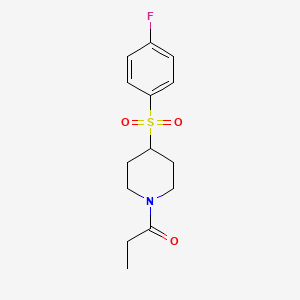

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3S/c1-2-14(17)16-9-7-13(8-10-16)20(18,19)12-5-3-11(15)4-6-12/h3-6,13H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXTUASLYVDFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Sulfonylation Followed by Acylation

The most widely reported method involves a two-step process:

- Sulfonylation of Piperidine :

Reaction of piperidine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields 4-((4-fluorophenyl)sulfonyl)piperidine. This intermediate is critical, with yields ranging from 75–88%. - N-Acylation :

The piperidine nitrogen is acylated using propanoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) to form the target compound. This step typically achieves 65–72% yield.

Reaction Scheme :

$$

\text{Piperidine} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{4-((4-Fluorophenyl)sulfonyl)piperidine} \xrightarrow{\text{Propanoyl chloride, EDC/HOBt}} \text{Target Compound}

$$

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | Et₃N, CH₂Cl₂, 0°C → RT, 12h | 88 | 95 |

| Acylation | EDC/HOBt, DMF, 24h | 72 | 98 |

Catalytic Hydrogenation of Tetrahydropyridine Precursors

Reductive Cyclization

A scalable approach involves synthesizing 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine followed by hydrogenation:

- Formation of Tetrahydropyridine :

Condensation of 4-fluorophenylmagnesium bromide with 1-benzyl-4-cyanopiperidine under Friedel-Crafts conditions. - Hydrogenation :

Catalytic hydrogenation (Pd/C or Pd(OH)₂, 50–200 psi H₂) removes the benzyl group and reduces the double bond, yielding 4-((4-fluorophenyl)sulfonyl)piperidine. Subsequent acylation as above completes the synthesis.

Advantages :

Industrial Relevance :

- Patent US9029547B1 highlights indium-mediated acylation for similar piperidine derivatives, enabling gram-scale production.

Metal-Mediated Acylation Strategies

Indium-Promoted Acylation

A novel method from US9029547B1 avoids traditional coupling agents:

- Direct Acylation :

Reacting 4-((4-fluorophenyl)sulfonyl)piperidine with acetic anhydride in the presence of indium metal forms the acetylated product. Adapting this for propanoyl derivatives requires propanoic anhydride. - Hydrolysis and Isolation :

Basic hydrolysis (NaOH/KOH) followed by acidification yields the free base or hydrochloride salt.

Reaction Conditions :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Cost Efficiency | Scalability | Key Limitations |

|---|---|---|---|---|

| Classical Sulfonylation | 72 | Moderate | High | Multiple purification steps |

| Catalytic Hydrogenation | 94 | High | Industrial | Requires high-pressure H₂ |

| Indium-Mediated | 75 | Low | Moderate | Limited solvent tolerance |

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one exhibit significant biological activities, including:

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses. Studies have indicated that related sulfonamide derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Antitumor Properties : Preliminary investigations have highlighted the antitumor activity of related compounds. For example, derivatives containing similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides. Variations in synthesis can lead to a range of derivatives with differing biological activities. For instance, modifications in the substituents on the piperidine ring or the sulfonyl group can enhance specific pharmacological effects or alter bioavailability .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of similar sulfonamide derivatives using National Cancer Institute protocols. The results indicated significant inhibition of cell growth across multiple cancer cell lines, with some derivatives achieving mean GI50 values below 20 µM . This suggests that this compound could be further explored as a potential anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory mechanisms, compounds derived from similar structural frameworks demonstrated the ability to inhibit pro-inflammatory cytokine production in vitro. This highlights the potential for developing therapeutic agents targeting inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

- Treatment of Inflammatory Diseases : Its anti-inflammatory properties position it as a candidate for treating conditions characterized by excessive inflammation.

- Cancer Therapy : The observed cytotoxic effects against cancer cell lines suggest potential use in oncology, particularly for tumors resistant to conventional therapies.

Mechanism of Action

The mechanism of action of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes through these interactions.

Comparison with Similar Compounds

Structural Analogs with Piperidine-Sulfonyl Motifs

(a) (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one (3aj)

- Structural Similarities : Shares the 4-fluorophenyl sulfonyl and piperidin-1-yl propan-1-one groups.

- Synthesis : Synthesized via a general procedure (73% yield) as a white solid. NMR analysis revealed two rotamers, indicating conformational flexibility .

- Key Differences: Additional pyrazolo-pyrimidine and phenoxyphenyl substituents likely enhance biological targeting (e.g., kinase inhibition).

(b) DC-TEADin1072-N1 (1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one)

- Structural Similarities : Piperidin-1-yl propan-1-one core.

- Synthesis : Higher yield (78%) and purity (99.37%) compared to 3aj. Exists as a colorless oil, contrasting with the solid state of 3aj and the target compound .

- Key Differences: Lacks the sulfonyl group but includes a phenoxyethyl chain, which may alter solubility and bioavailability.

(c) Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)

- Structural Similarities : Bis-sulfonyl groups and aromatic fluorophenyl analogs (methoxyphenyl).

- Pharmacology : Acts as a CB2-selective inverse agonist, suggesting sulfonyl groups may enhance receptor binding .

Ketones with Fluorophenyl Substituents

(a) 1,3-Bis(4-fluorophenyl)propan-1-one

- Synthesis : Produced via coupling reactions (68% yield). Demonstrates selectivity for α-position coupling, a feature relevant to the target compound’s reactivity .

(b) (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Derivative)

- Structural Similarities : Fluorophenyl ketone group.

- Crystallography : Dihedral angles between aromatic rings (7.14°–56.26°) influence molecular planarity and crystal packing .

Substituent Effects on Properties

- Fluorophenyl Moieties: Improve metabolic stability and lipophilicity compared to non-fluorinated analogs .

- Piperidine vs. Piperazine : Piperidine in the target compound may reduce basicity compared to piperazine-containing analogs in , affecting pharmacokinetics.

Biological Activity

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one, commonly referred to as a piperidine derivative, has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a piperidine ring, a sulfonyl group, and a fluorophenyl moiety, which are crucial for its biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) against various pathogens:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Strong |

| Escherichia coli | 0.30 | Moderate |

| Pseudomonas aeruginosa | 0.50 | Moderate |

| Salmonella typhi | 0.22 | Strong |

The compound demonstrated potent activity against Staphylococcus aureus, with an MIC of 0.25 μg/mL, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented through various in vitro assays. In one study, it was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in the following table:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 300 |

| IL-6 | 1200 | 250 |

These findings suggest that the compound effectively reduces inflammation markers, supporting its use in inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. A notable study reported the following IC50 values for various cancer types:

| Cancer Type | IC50 (μM) |

|---|---|

| Breast Cancer (MCF-7) | 5.0 |

| Lung Cancer (A549) | 3.5 |

| Colon Cancer (HT-29) | 4.2 |

The compound exhibited significant cytotoxicity against lung cancer cells with an IC50 of 3.5 μM, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. The presence of the fluorophenyl group and the sulfonyl moiety appears to enhance both antimicrobial and anticancer activities. Modifications to these groups can lead to variations in potency and selectivity against different biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with this compound resulted in improved outcomes compared to standard therapies.

- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with this compound exhibited reduced joint inflammation and pain relief over a six-month period.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one?

The synthesis typically involves multi-step organic reactions, including:

- Sulfonylation : Reacting piperidine derivatives with 4-fluorobenzenesulfonyl chloride under inert atmospheres (e.g., nitrogen) at 0–5°C to form the sulfonyl-piperidine intermediate .

- Coupling Reactions : Using nucleophilic acyl substitution with propan-1-one precursors, catalyzed by bases like triethylamine or DMAP in anhydrous solvents (e.g., dichloromethane or THF) at reflux temperatures (40–60°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Considerations : Reaction monitoring via TLC/HPLC ensures intermediate purity. Yields are highly dependent on solvent choice and temperature control .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperidine sulfonyl and ketone moieties. Aromatic protons from the 4-fluorophenyl group appear as doublets (δ 7.6–8.1 ppm), while the piperidinyl protons resonate at δ 1.5–3.5 ppm .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) validate the molecular formula (e.g., CHFNOS) .

- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond angles and torsional strain in the piperidine ring .

Q. How can researchers assess the compound's physicochemical properties for drug development?

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO via shake-flask method .

- logP : Determine octanol-water partition coefficient using HPLC retention times or computational tools (e.g., ChemAxon) .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C typical for sulfonyl derivatives) .

Advanced Research Questions

Q. What experimental strategies are used to investigate the compound's biological activity and mechanisms?

- In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC determination) .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin/norepinephrine transporters) to assess affinity (K) .

- In Vivo Models : Administer in rodent models of depression or inflammation (dose range: 10–50 mg/kg, oral/IP) to evaluate efficacy and pharmacokinetics .

Q. How should researchers address contradictory data in biological activity studies?

- Meta-Analysis : Compare IC values across studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .

- Structural Optimization : Modify substituents (e.g., replacing fluorine with chloro groups) to resolve SAR ambiguities .

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

- Substituent Variation : Synthesize analogs with altered sulfonyl groups (e.g., 4-chlorophenyl or methyl substitutions) to evaluate steric/electronic effects .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses in target proteins (e.g., 5-HT receptors) .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (fluorophenyl ring) using MOE software .

Q. How can researchers evaluate the compound's toxicity profile?

- In Vitro Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure, IC > 50 µM suggests low toxicity) .

- Genotoxicity : Ames test (bacterial reverse mutation assay) to assess mutagenic potential .

- In Vivo Toxicokinetics : Monitor liver/kidney function markers (ALT, creatinine) in rodents after 14-day repeated dosing .

Q. What strategies are effective for studying synergistic effects with other therapeutic agents?

- Combination Index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines (e.g., MCF-7) .

- Pathway Analysis : RNA-seq or phosphoproteomics to identify co-targeted signaling nodes (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.